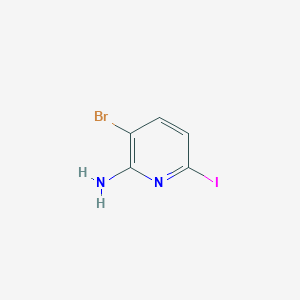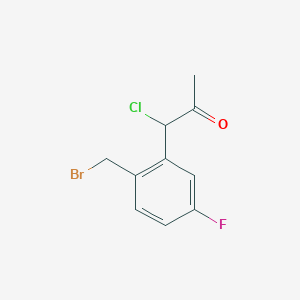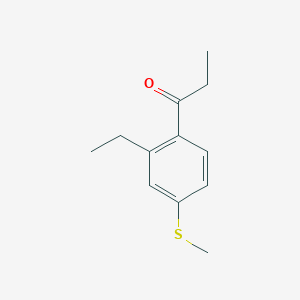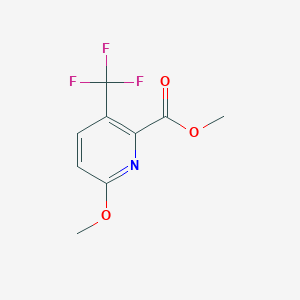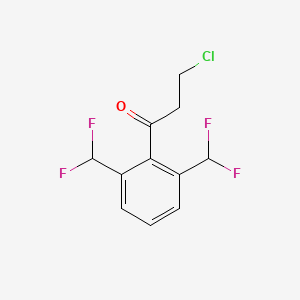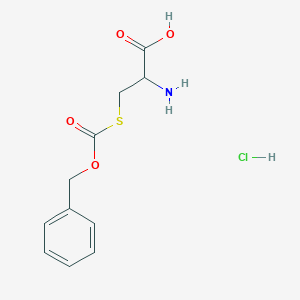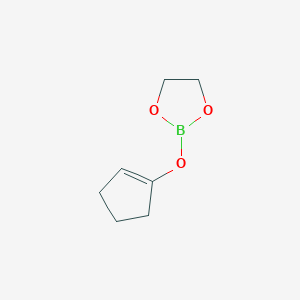
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)-: is an organoboron compound that features a boron atom within a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- typically involves the reaction of cyclopentene oxide with a boronic acid or boronate ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学研究应用
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with electron-rich species, such as nucleophiles, through coordination bonds. This interaction can influence the reactivity and stability of the compound, making it useful in various chemical and biological applications.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Phenyl-1,3,2-dioxaborolane
- 2-Ethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- is unique due to the presence of the cyclopenten-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other dioxaborolane derivatives. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of complex organic molecules and the development of advanced materials.
属性
CAS 编号 |
100020-83-5 |
|---|---|
分子式 |
C7H11BO3 |
分子量 |
153.97 g/mol |
IUPAC 名称 |
2-(cyclopenten-1-yloxy)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C7H11BO3/c1-2-4-7(3-1)11-8-9-5-6-10-8/h3H,1-2,4-6H2 |
InChI 键 |
WRKYIWYWRNCFSU-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)OC2=CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


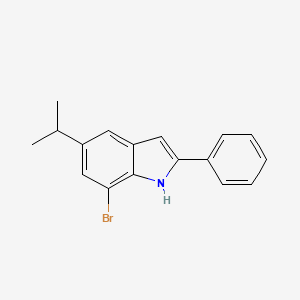

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)
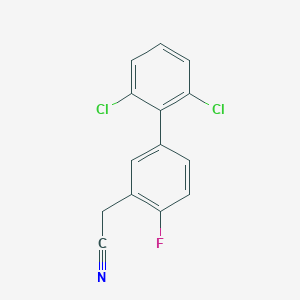
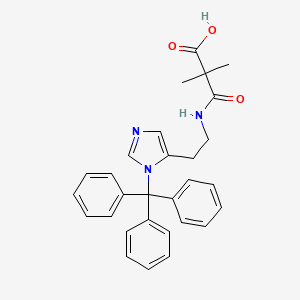

![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
